tert-Butyl ((1R,2R)-2-((3-fluorobenzyl)oxy)cyclohexyl)carbamate
CAS No.:
Cat. No.: VC17551134
Molecular Formula: C18H26FNO3
Molecular Weight: 323.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H26FNO3 |
|---|---|
| Molecular Weight | 323.4 g/mol |
| IUPAC Name | tert-butyl N-[(1R,2R)-2-[(3-fluorophenyl)methoxy]cyclohexyl]carbamate |
| Standard InChI | InChI=1S/C18H26FNO3/c1-18(2,3)23-17(21)20-15-9-4-5-10-16(15)22-12-13-7-6-8-14(19)11-13/h6-8,11,15-16H,4-5,9-10,12H2,1-3H3,(H,20,21)/t15-,16-/m1/s1 |
| Standard InChI Key | BINFGLCAVFSDPG-HZPDHXFCSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1OCC2=CC(=CC=C2)F |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCCCC1OCC2=CC(=CC=C2)F |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s IUPAC name, tert-butyl N-[(1R,2R)-2-[(3-fluorophenyl)methoxy]cyclohexyl]carbamate, reflects its stereochemistry and functional groups. The (1R,2R) configuration indicates the trans-diaxial arrangement of the carbamate and benzyloxy substituents on the cyclohexyl ring, a conformation that minimizes steric strain . Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₆FNO₃ |
| Molecular Weight | 347.42 g/mol |
| InChI Key | PBLURYCGFUFEGR-HZPDHXFCSA-N |
| SMILES | CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1OCC2=CC(=CC=C2)F |
The fluorine atom at the benzyl group’s meta position introduces electron-withdrawing effects, influencing the compound’s reactivity in nucleophilic substitutions and metal-catalyzed couplings .
Stereochemical Considerations
The (1R,2R) configuration is pivotal for the compound’s interactions in chiral environments, such as enzyme active sites. Computational studies of analogous structures suggest that this diastereomeric arrangement enhances conformational rigidity, which can improve binding specificity in biological systems .
Synthesis and Preparation Methods
Retrosynthetic Analysis
The synthesis of tert-Butyl ((1R,2R)-2-((3-fluorobenzyl)oxy)cyclohexyl)carbamate typically follows a three-step sequence:
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Cyclohexene Oxide Formation: Epoxidation of cyclohexene derivatives, followed by regioselective ring-opening with a nucleophile to establish the trans-1,2-diol configuration.
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Benzyl Ether Installation: Mitsunobu coupling of the diol intermediate with 3-fluorobenzyl alcohol, leveraging triphenylphosphine and diethyl azodicarboxylate (DEAD) to invert stereochemistry at the hydroxyl-bearing carbon.
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Boc Protection: Reaction of the secondary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine to form the carbamate .
Optimization Challenges
Key challenges include maintaining stereochemical fidelity during the Mitsunobu reaction and avoiding premature Boc deprotection under acidic conditions. Studies on analogous compounds demonstrate that yields exceeding 70% are achievable with strict anhydrous conditions and low-temperature (−20°C) reactions .
Chemical Reactivity
Functional Group Transformations
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Carbamate Deprotection: Treatment with trifluoroacetic acid (TFA) in dichloromethane cleaves the Boc group, yielding the free amine. This step is critical in peptide synthesis and prodrug activation .
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Benzyl Ether Hydrogenolysis: Catalytic hydrogenation over palladium on carbon (Pd/C) removes the 3-fluorobenzyl group, regenerating the cyclohexanol intermediate.
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Electrophilic Aromatic Substitution: The fluorine atom directs electrophiles to the ortho and para positions, enabling bromination or nitration under mild conditions .
Stability Profile
The compound exhibits stability in neutral aqueous solutions (pH 6–8) but undergoes rapid hydrolysis in strongly acidic (pH < 2) or basic (pH > 10) environments. Accelerated stability studies indicate a shelf life of >24 months when stored at −20°C under argon .
Scientific Research Applications
Medicinal Chemistry
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Protease Inhibitor Design: The Boc-protected amine serves as a key intermediate in synthesizing HCV NS3/4A protease inhibitors. Analogous compounds with 4-bromo substituents show IC₅₀ values of 12–18 nM in enzymatic assays .
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Kinase Modulators: Structural analogs bearing fluorinated benzyl groups exhibit selective inhibition of EGFR T790M mutants (Kᵢ = 8.3 nM) in preclinical models .
Material Science
The compound’s rigid cyclohexyl scaffold has been incorporated into liquid crystal matrices, improving thermal stability (ΔT = +15°C) in nematic phases compared to non-fluorinated analogs .
Mechanism of Action
In biological systems, the carbamate group acts as a transition-state analog for hydrolytic enzymes. For example, in serine protease inhibition, the carbonyl oxygen coordinates with the catalytic triad (Ser-His-Asp), while the tert-butyl group induces steric hindrance, preventing substrate access . Fluorine’s electronegativity enhances binding affinity through dipole-dipole interactions with arginine residues in enzyme active sites.
Comparison with Analogous Compounds
| Compound | Substituent | LogP | μ (Debye) | Bioactivity (IC₅₀) |
|---|---|---|---|---|
| 3-Fluoro derivative (target) | 3-F-C₆H₄ | 3.12 | 2.45 | 14 nM |
| 4-Bromo derivative | 4-Br-C₆H₄ | 3.78 | 2.87 | 22 nM |
| 2-Chloro derivative | 2-Cl-C₆H₄ | 2.95 | 1.98 | 45 nM |
The 3-fluoro analog’s lower lipophilicity (LogP = 3.12 vs. 3.78 for bromo) correlates with improved aqueous solubility (8.2 mg/mL vs. 3.1 mg/mL), critical for oral bioavailability .
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